2-(Naphthalen-2-yl)-1,3-dithiolane

Description

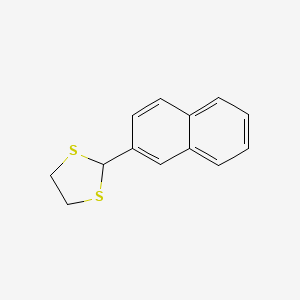

Structure

3D Structure

Properties

CAS No. |

77853-39-5 |

|---|---|

Molecular Formula |

C13H12S2 |

Molecular Weight |

232.4 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1,3-dithiolane |

InChI |

InChI=1S/C13H12S2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2 |

InChI Key |

JLPXZRUZXJIYSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthalen 2 Yl 1,3 Dithiolane and Analogs

Catalytic and Non-Catalytic Dithioacetalization Protocols

The condensation of 2-naphthaldehyde (B31174) with 1,2-ethanedithiol (B43112) is the most direct method for forming the 2-(naphthalen-2-yl)-1,3-dithiolane core structure. organic-chemistry.org This transformation is typically catalyzed by acids that activate the carbonyl group toward nucleophilic attack by the thiol. organic-chemistry.org

Activation of the carbonyl carbon of 2-naphthaldehyde is essential for the reaction to proceed efficiently. This is commonly achieved using either Lewis or Brønsted acids.

Lewis acids are effective catalysts for dithioacetalization, activating the carbonyl group by coordinating to the oxygen atom. A variety of Lewis acids have been shown to promote the formation of 1,3-dithiolanes from aldehydes and ketones. organic-chemistry.orgchemicalbook.com For the synthesis of this compound, this involves the reaction of 2-naphthaldehyde and 1,2-ethanedithiol.

Several Lewis acid systems are notable for their efficiency and mild reaction conditions:

Yttrium triflate (Y(OTf)₃) has been utilized as a catalyst for the highly chemoselective protection of aldehydes, allowing for the selective thioacetalization of aldehydes in the presence of ketones. organic-chemistry.org

Praseodymium triflate (Pr(OTf)₃) serves as an efficient and recyclable catalyst for the chemoselective thioacetalization to yield 1,3-dithiolanes. chemicalbook.com

Iron(III) chloride (FeCl₃) has been demonstrated as a potent catalyst for the dithioacetalization of various aldehydes with 2-chloro-1,3-dithiane (B1253039) to form 1,3-dithianes, a related class of sulfur heterocycles. organic-chemistry.orgnih.gov The mild conditions and high efficiency of this iron-catalyzed process suggest its potential applicability for dithiolane synthesis. organic-chemistry.org

Copper bis(dodecyl sulfate) [Cu(DS)₂] acts as a Lewis acid-surfactant combined catalyst that is efficient and reusable for thioacetalization in water, offering high yields and chemoselectivity without the need for organic solvents. organic-chemistry.org

| Lewis Acid Catalyst | Key Features | Typical Precursors | Reference |

|---|---|---|---|

| Yttrium triflate (Y(OTf)₃) | High chemoselectivity for aldehydes. | Aldehydes, 1,2-ethanedithiol | organic-chemistry.org |

| Praseodymium triflate (Pr(OTf)₃) | Efficient and recyclable. | Aldehydes, 1,2-ethanedithiol | chemicalbook.com |

| Iron(III) chloride (FeCl₃) | Mild conditions, good to excellent yields for dithianes. | Aldehydes, 2-chloro-1,3-dithiane | organic-chemistry.orgnih.gov |

| Copper bis(dodecyl sulfate) [Cu(DS)₂] | Reusable, effective in water. | Carbonyl compounds, 1,2-ethanedithiol | organic-chemistry.org |

Brønsted acids are widely used to catalyze the formation of 1,3-dithiolanes by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. organic-chemistry.org This method is a classical and effective approach for synthesizing this compound from 2-naphthaldehyde.

Key Brønsted acid catalysts include:

Tungstophosphoric acid (H₃PW₁₂O₄₀) is a highly effective and selective catalyst for the thioacetalization of aldehydes and ketones, often used under solvent-free conditions. organic-chemistry.org

Perchloric acid adsorbed on silica (B1680970) gel (HClO₄·SiO₂) facilitates the condensation of aldehydes with 1,2-ethanedithiol under solvent-free conditions to afford 2-substituted 1,3-dithiolanes. chemicalbook.com

p-Toluenesulfonic acid (p-TsOH) , often in conjunction with silica gel, is a very useful catalyst for the synthesis of 1,3-dithiolanes in high yields. chemicalbook.com

Iodine (I₂) can catalyze the protection of aldehydes as their thioacetals under mild reaction conditions. organic-chemistry.org

Brønsted acidic ionic liquids have been used to catalyze the condensation of aromatic aldehydes with 1,2-ethanedithiol, achieving very good yields. chemicalbook.com

| Brønsted Acid Catalyst | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Tungstophosphoric acid | Highly effective and selective. | Solvent-free | organic-chemistry.org |

| Perchloric acid on silica gel | Effective for solvent-free reactions. | Solvent-free | chemicalbook.com |

| p-Toluenesulfonic acid | Commonly used, provides good yields. | With silica gel | chemicalbook.com |

| Iodine | Mild reaction conditions. | Catalytic amount | organic-chemistry.org |

| Acidic Ionic Liquids | Good yields for aromatic aldehydes. | Catalytic amount | chemicalbook.com |

The development of sustainable synthetic methods has led to the use of heterogeneous catalysts, which offer advantages such as easy separation, reusability, and reduced environmental impact. Solid acid catalysts are particularly relevant for the synthesis of 1,3-dithiolanes.

Tungstate sulfuric acid (TSA) has been reported as a novel, recyclable, and environmentally benign solid acid catalyst for the thioacetalization of carbonyl compounds. researchgate.net This method provides excellent yields, requires short reaction times, and involves a simple work-up procedure, often under solvent-free conditions. researchgate.net

Other solid supports like Amberlyst-15 and bentonite have also been employed for the condensation of aldehydes and ketones with 1,2-ethanedithiol, yielding 1,3-dithiolanes in moderate to good yields. chemicalbook.com

A reusable magnetic nanocatalyst, GO-Fe₃O₄–Ti(IV) , has been developed for the synthesis of other naphthalene-containing heterocycles, highlighting the potential of advanced magnetic materials in facilitating recyclable catalytic processes in related chemistries. nih.gov

In pursuit of greener chemistry, catalyst-free methods for dithioacetalization have been developed. These protocols often utilize alternative energy sources to promote the reaction, avoiding the need for potentially toxic or expensive catalysts.

A notable example is the visible-light-promoted dithioacetalization of aldehydes with thiols. rsc.org This method is operationally simple, atom-economical, and proceeds at room temperature under aerobic conditions without a photocatalyst. rsc.org Such an approach represents a significant step towards an environmentally benign synthesis of dithioacetals like this compound. Other catalyst-free methods for synthesizing different sulfur-containing heterocycles have also been reported, indicating a broader trend towards minimizing catalyst use in organic synthesis. nih.govnih.gov

Electrophilic Activation of Carbonyl Precursors

Advanced Synthetic Strategies for Substituted 1,3-Dithiolanes Bearing Naphthalene (B1677914) Moieties

The synthesis of more complex, substituted 1,3-dithiolanes containing a naphthalene framework requires more advanced strategies. These often involve the initial synthesis of a functionalized naphthalene precursor, followed by the dithioacetalization step.

Strategies for creating functionalized naphthalene precursors are diverse. nih.govcapes.gov.br For instance, electrophilic cyclization of specific alkynols can yield multi-substituted 2-iodonaphthalenes, which can be further modified. nih.gov Similarly, efficient routes to highly substituted 1-aminonaphthalenes from readily available benzaldehydes have been developed. nih.gov Once the desired substituted 2-naphthaldehyde is obtained, it can be converted to the corresponding 2-(substituted-naphthalen-2-yl)-1,3-dithiolane using the catalytic or non-catalytic methods described in section 2.1.

Furthermore, one-pot syntheses have been developed for certain substituted analogs, such as 2-ylidene-1,3-dithiolanes. researchgate.net These methods involve the reaction of carbon disulfide with active methylene (B1212753) compounds, followed by reaction with a dihaloalkane, providing a convenient route to these derivatives. researchgate.net While these advanced strategies expand the molecular diversity achievable, the core formation of the 1,3-dithiolane (B1216140) ring from a carbonyl precursor remains a fundamental and versatile transformation.

Umpolung Reactivity and Lithiated Dithiolane Intermediates

The concept of "umpolung," or polarity inversion, provides a powerful, albeit complex, strategy for carbon-carbon bond formation. wikipedia.org In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, by converting a carbonyl group into a 1,3-dithiane (B146892) or dithiolane, the C2 proton becomes acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. wikipedia.orgorganic-chemistry.org This masked acyl anion effectively inverts the normal reactivity of the carbonyl carbon.

The lithiated 1,3-dithiane is a classic reagent in this field, serving as a stable acyl anion equivalent that reacts effectively with various electrophiles like alkyl halides and carbonyl compounds. organic-chemistry.orgresearchgate.net However, the five-membered 1,3-dithiolane ring system presents unique challenges. While deprotonation at the C2 position is possible, the resulting 2-lithio-1,3-dithiolane intermediate is often less stable than its six-membered dithiane counterpart. organic-chemistry.org Studies have shown that lithiated 1,3-dithiolanes can readily undergo ring fragmentation, disproportionating into species like dithiocarboxylates and ethene gas. organic-chemistry.orgnih.gov This fragmentation pathway can compete with the desired nucleophilic addition, making the synthesis of this compound via the reaction of a 2-lithio-1,3-dithiolane with a 2-halonaphthalene a challenging endeavor that requires careful optimization to suppress fragmentation.

Regio- and Stereoselective Synthetic Pathways

The most direct and widely employed method for synthesizing this compound is the thioacetalization of 2-naphthaldehyde with 1,2-ethanedithiol. This reaction is highly regioselective, as the dithiolane ring forms specifically at the site of the aldehyde group on the naphthalene core. The process involves the acid-catalyzed condensation of the carbonyl group with the dithiol.

A variety of catalysts can be employed to promote this transformation efficiently, often under mild conditions. These include:

Brønsted acids like p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

Lewis acids such as praseodymium triflate or hafnium triflate. organic-chemistry.org

Solid-supported catalysts like perchloric acid adsorbed on silica gel (HClO₄-SiO₂), which allow for solvent-free conditions and easy catalyst recovery. organic-chemistry.org

Brønsted acidic ionic liquids , which offer a "green" chemistry approach with high yields and short reaction times. organic-chemistry.org

The table below summarizes various catalytic systems used for the thioacetalization of aldehydes, which are applicable to the synthesis of the target compound.

| Catalyst | Solvent | Conditions | Yield |

| p-Toluenesulfonic acid / Silica gel | Dichloromethane | Room Temperature | Excellent |

| Perchloric acid on Silica gel (HClO₄-SiO₂) | Solvent-free | Room Temperature | High |

| Praseodymium triflate (Pr(OTf)₃) | Dichloromethane | Room Temperature | High |

| Brønsted acidic ionic liquid | Dichloromethane | 40 °C | Very Good |

| Hafnium triflate (Hf(OTf)₄) | Dichloromethane | Room Temperature | High |

This table presents a summary of findings for the thioacetalization of various aldehydes, demonstrating common conditions applicable for the synthesis of this compound. organic-chemistry.org

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when dealing with substituted analogs. If a chiral center exists on the naphthalene precursor or the dithiol itself, or if one is introduced at the C4 or C5 position of the dithiolane ring, control of stereochemistry becomes paramount. The biological activity of chiral 1,3-dithiolane derivatives can be highly dependent on the absolute configuration of their stereocenters. nih.gov

Preparation of Naphthalene-Fused 1,3-Dithiolane Precursors

The success of the primary synthetic route described above hinges on the availability of the key starting material, 2-naphthaldehyde. This precursor can be synthesized through several established methods:

Oxidation of 2-methylnaphthalene : A common and cost-effective route involves the oxidation of 2-methylnaphthalene. An improved method utilizes N-bromosuccinimide for bromination, followed by condensation with hexamethylenetetramine (Sommelet reaction), to afford the aldehyde in good yields. acs.orgchemicalbook.com

Vilsmeier-Haack Reaction : This method involves the formylation of 2-naphthol (B1666908) using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Reimer-Tiemann Reaction : The reaction of 2-naphthol with chloroform (B151607) and sodium hydroxide (B78521) can also produce the corresponding hydroxy-naphthaldehyde, which would require subsequent modification. orgsyn.org

These methods provide reliable access to the essential naphthalene aldehyde precursor required for the regioselective synthesis of this compound.

Spectroscopic and Structural Elucidation of 2 Naphthalen 2 Yl 1,3 Dithiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Characterization

NMR spectroscopy serves as a powerful, non-destructive tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of 2-(Naphthalen-2-yl)-1,3-dithiolane provides critical information about the number of different types of protons and their neighboring environments. The spectrum can be divided into two main regions: the aromatic region, corresponding to the naphthalene (B1677914) protons, and the aliphatic region, representing the dithiolane ring protons.

The naphthalene moiety exhibits a complex series of signals in the downfield region of the spectrum, typically between δ 7.4 and 8.0 ppm. The exact chemical shifts and coupling patterns are dictated by the substitution pattern on the naphthalene ring. The proton on the carbon adjacent to the dithiolane-substituted carbon (C1') would likely appear as a singlet or a doublet with a small coupling constant, depending on its proximity to other protons. The remaining six aromatic protons would produce a series of multiplets, characteristic of a 2-substituted naphthalene system.

The dithiolane ring protons give rise to signals in the upfield region. The methine proton at the C2 position, directly attached to the naphthalene ring, is expected to produce a singlet at approximately δ 5.8-6.0 ppm. The four methylene (B1212753) protons of the dithiolane ring typically appear as a multiplet or two distinct multiplets in the range of δ 3.3-3.6 ppm, due to their diastereotopic nature.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.90-7.80 | m | 3H | Ar-H |

| 7.60-7.40 | m | 4H | Ar-H |

| 5.90 | s | 1H | S-CH-S |

| 3.50-3.30 | m | 4H | -S-CH₂-CH₂-S- |

Note: This is a hypothetical representation. Actual chemical shifts and multiplicities may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of This compound would show signals for the ten carbons of the naphthalene ring and the three carbons of the dithiolane ring.

The carbons of the naphthalene ring would resonate in the aromatic region, typically between δ 125 and 140 ppm. The quaternary carbons (C2', C4a', and C8a') would generally have weaker signals compared to the protonated carbons. The carbon atom at the point of substitution (C2') would be influenced by the electron-withdrawing effect of the dithiolane group.

The methine carbon of the dithiolane ring (C2) would appear at a characteristic downfield shift, around δ 50-60 ppm, due to the influence of the two adjacent sulfur atoms. The two methylene carbons of the dithiolane ring (C4 and C5) would be observed in the upfield region, typically around δ 35-45 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 138.0 | Ar-C (Quaternary) |

| 133.5 | Ar-C (Quaternary) |

| 129.0-125.0 | Ar-CH |

| 55.0 | S-CH-S |

| 40.0 | -S-CH₂- |

Note: This is a hypothetical representation. Actual chemical shifts may vary.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the naphthalene ring system. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to its structural features.

Aromatic C-H stretching: Sharp peaks are expected in the region of 3100-3000 cm⁻¹, corresponding to the C-H bonds of the naphthalene ring.

Aliphatic C-H stretching: Absorptions in the 3000-2850 cm⁻¹ range would be due to the C-H bonds of the dithiolane ring.

Aromatic C=C stretching: One or more strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ would indicate the vibrations of the carbon-carbon double bonds within the naphthalene ring.

C-S stretching: The characteristic C-S stretching vibrations are typically weaker and appear in the fingerprint region, around 700-600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Sharp, Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| ~700-600 | Weak to Medium | C-S stretch |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For This compound , the molecular formula is C₁₃H₁₂S₂.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound (approximately 232.04 g/mol ). The fragmentation pattern would provide valuable structural information. Key fragmentation pathways could include the loss of the dithiolane ring or parts of it, and fragmentation of the naphthalene moiety. A prominent fragment would likely be the naphthalen-2-ylmethyl cation or a related species.

Complementary Structural Techniques

While NMR, IR, and MS provide a wealth of information, other techniques could offer complementary structural insights. X-ray crystallography, if a suitable single crystal can be obtained, would provide the most definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and conformational details of the dithiolane ring.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For this compound, these methods would provide deep insights into its electronic structure, stability, and chemical reactivity.

Density Functional Theory (DFT) for Geometric Optimization and Energetic Profiling

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, called geometric optimization, seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero. For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would predict key structural parameters. nih.govrsc.org

An energetic profile of the molecule would also be established, providing its total electronic energy, which is a measure of its stability. This would allow for the calculation of thermodynamic properties such as the enthalpy of formation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation

| Parameter | Description | Hypothetical Value |

| C-S Bond Lengths (dithiolane) | The lengths of the carbon-sulfur bonds within the dithiolane ring. | ~1.82 Å |

| S-C-S Bond Angle (dithiolane) | The angle formed by the two sulfur atoms and the central carbon of the dithiolane ring. | ~114° |

| C-C Bond Lengths (naphthalene) | The lengths of the carbon-carbon bonds within the naphthalene ring. | ~1.36 - 1.42 Å |

| Dihedral Angle | The twist angle between the naphthalene and dithiolane rings. | Variable |

Note: The values in this table are hypothetical and represent typical ranges seen in similar structures. Specific experimental or computational data for this compound is not available in the reviewed literature.

Analysis of Frontier Molecular Orbitals (FMO) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would also likely be distributed across the aromatic system. Analysis of the electron density distribution would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing further clues about its reactive sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Description | Hypothetical Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 |

Note: These energy values are illustrative and based on general observations for similar aromatic and sulfur-containing compounds. Specific data for the target molecule is not available.

Investigation of Intramolecular Interactions

Within the this compound molecule, various non-covalent interactions can influence its conformation and properties. These can be investigated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. Potential interactions could include C-H···S interactions between the dithiolane ring and the naphthalene system, as well as π-stacking interactions if the molecule were to dimerize. Understanding these forces is key to predicting the molecule's conformational preferences.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. bldpharm.com An MD simulation of this compound would involve calculating the forces between atoms and their subsequent motions over time, providing a detailed picture of its conformational landscape.

Such simulations would reveal the flexibility of the molecule, particularly the rotation around the single bond connecting the naphthalene and dithiolane rings. This would allow for the identification of the most populated conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization. For this compound, the following spectroscopic parameters could be predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms, which would aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the C-H and C=C stretching of the naphthalene ring, as well as C-S stretching from the dithiolane moiety.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the wavelengths of light it absorbs in the ultraviolet and visible regions. chemspider.com For this molecule, strong π-π* transitions associated with the naphthalene chromophore would be expected.

Dithiolane as a Versatile Protecting Group in Multistep Synthesis

The 1,3-dithiolane (B1216140) moiety in this compound is an excellent protecting group for the carbonyl functionality of 2-naphthaldehyde (B31174). Thioacetals, in general, exhibit remarkable stability across a wide range of reaction conditions, including both acidic and basic environments where their oxygen-containing counterparts, acetals, might be labile. organic-chemistry.orgwikipedia.org This stability makes the dithiolane group particularly valuable in complex, multistep syntheses where various reagents and conditions are employed. organic-chemistry.org

The formation of this compound is typically achieved by the reaction of 2-naphthaldehyde with 1,2-ethanedithiol (B43112) in the presence of a Lewis or Brønsted acid catalyst. This transformation efficiently masks the electrophilic nature of the aldehyde's carbonyl carbon, allowing for selective reactions to occur at other sites of a molecule without interference from the carbonyl group.

Exploitation of Umpolung Reactivity for C-C Bond Formation

A key feature of the 1,3-dithiolane ring is its ability to undergo umpolung, a concept introduced by Seebach and Corey that reverses the normal electrophilic reactivity of a carbonyl carbon to a nucleophilic one. wikipedia.orgnih.govrjstonline.com In the case of this compound, the proton at the C-2 position of the dithiolane ring can be abstracted by a strong base, such as n-butyllithium, to generate a stabilized carbanion. rjstonline.com This lithiated species acts as a potent nucleophile, effectively behaving as a masked acyl anion of 2-naphthaldehyde. rjstonline.com

It is important to note, however, that while 1,3-dithianes are widely used in this context, metallated 1,3-dithiolanes can sometimes undergo fragmentation. organic-chemistry.org Careful consideration of reaction conditions is therefore crucial when applying this methodology.

Reactions with Electrophiles

The lithiated derivative of this compound can react with a variety of electrophiles to form new carbon-carbon bonds. This provides a powerful tool for the elaboration of the naphthaldehyde framework. Common electrophiles include:

Alkyl halides: Reaction with primary or secondary alkyl halides leads to the formation of 2-alkyl-2-(naphthalen-2-yl)-1,3-dithiolanes. Subsequent deprotection regenerates the carbonyl group, yielding a ketone. wikipedia.orgrjstonline.com

Aldehydes and Ketones: Addition to other carbonyl compounds results in the formation of α-hydroxy thioacetals. organic-chemistry.orgrjstonline.com Hydrolysis of the dithiolane group then affords α-hydroxy ketones.

Epoxides: Ring-opening of epoxides by the lithiated dithiolane furnishes γ-hydroxy thioacetals, which can be converted to the corresponding γ-hydroxy ketones. organic-chemistry.orgwikipedia.org

The general reaction scheme for the umpolung reactivity of this compound is depicted below:

Table 1: Examples of Electrophiles for Reaction with Lithiated Dithiolanes

| Electrophile Class | Product after Reaction with Lithiated Dithiolane | Final Product after Deprotection |

| Alkyl Halide (R-X) | 2-Alkyl-2-(naphthalen-2-yl)-1,3-dithiolane | Naphthyl Ketone |

| Aldehyde (R'CHO) | α-Hydroxy-thioacetal | α-Hydroxy Ketone |

| Ketone (R'COR'') | α-Hydroxy-thioacetal | α-Hydroxy Ketone |

| Epoxide | γ-Hydroxy-thioacetal | γ-Hydroxy Ketone |

Construction of Complex Carbon Frameworks and Heterocycles

The ability to form new C-C bonds via umpolung reactivity makes this compound a valuable building block in the synthesis of more complex molecular architectures. By choosing appropriate electrophiles, intricate carbon skeletons can be assembled. For instance, reaction with bifunctional electrophiles can lead to the formation of cyclic structures. While specific examples utilizing this compound in the synthesis of heterocycles are not extensively documented in readily available literature, the general methodology with dithianes and dithiolanes suggests its potential in this area. The resulting naphthalenyl-substituted ketones or polyfunctional compounds can serve as precursors for a variety of heterocyclic systems.

Regeneration of Carbonyl Functionality: Dethioacetalization Methods

A crucial step in the application of this compound as a protecting group or in umpolung strategies is the efficient and clean removal of the dithiolane group to regenerate the parent carbonyl functionality. This process, known as dethioacetalization, can be achieved through several methods.

Oxidative Cleavage Strategies

Oxidative cleavage is a common and effective method for the deprotection of dithioacetals. A variety of oxidizing agents can be employed for this purpose.

Iodine-based reagents: Reagents such as o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene have proven effective for the hydrolysis of dithianes and dithiolanes.

Hydrogen Peroxide with Iodine Catalyst: A mild and environmentally friendly protocol utilizes 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine in an aqueous micellar system. This method shows tolerance for various functional groups.

Other Oxidants: Other reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), N-bromosuccinimide (NBS), and potassium permanganate (B83412) have also been used for the cleavage of thioacetals.

A study on the deprotection of the closely related 2-methyl-2-(naphthalen-2-yl)-1,3-dithiane using a combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) demonstrated good yields for the corresponding ketone. It was noted that 1,3-dithianes were generally more cooperative substrates than 1,3-dithiolanes under these conditions.

Acid-Mediated Hydrolysis and Exchange Reactions

While dithiolanes are generally stable to acidic conditions, their cleavage can be effected under specific acid-catalyzed protocols.

Strong Acids: Concentrated acids can promote the hydrolysis of dithiolanes, although the harsh conditions may not be suitable for sensitive substrates.

Lewis Acids with Water: A combination of a Lewis acid and a water source can facilitate the hydrolysis.

Transacetalization: In this method, the dithiolane is reacted with a more reactive carbonyl compound, such as acetone (B3395972) or formaldehyde, in the presence of an acid catalyst. This equilibrium-driven reaction can effectively deprotect the desired carbonyl group.

Polyphosphoric Acid and Acetic Acid: A mixture of polyphosphoric acid (PPA) and acetic acid has been reported as a mild and efficient system for the deprotection of various 1,3-dithianes and 1,3-dithiolanes.

Table 2: Selected Dethioacetalization Methods

| Reagent(s) | Conditions | Comments |

| TMSCl, NaI | Acetonitrile, room temp. | Effective for related dithianes. |

| Polyphosphoric Acid, Acetic Acid | 20-45 °C | Mild and convenient. |

| H₂O₂, I₂ (cat.), SDS | Water, room temp. | Green and chemoselective. |

| o-Iodoxybenzoic acid (IBX) | Various | Effective oxidative cleavage. |

| Ceric Ammonium Nitrate (CAN) | Aqueous acetonitrile | Common oxidative method. |

Cyclization and Rearrangement Pathways for this compound Derivatives

The reactivity of this compound derivatives can be projected to follow several cyclization and rearrangement pathways, primarily involving the dithiolane ring and the naphthalene core. These transformations can lead to the formation of novel heterocyclic and polycyclic aromatic systems.

One significant rearrangement pathway for dithiolane derivatives is ring expansion . Studies on analogous systems, such as propargylamines substituted with a 1,3-dithiolane ring, have demonstrated that the five-membered dithiolane can undergo base-mediated ring expansion to yield larger, eight-membered sulfur-containing heterocycles. nih.govelsevierpure.comresearchgate.net This type of rearrangement, often proceeding through a radical-mediated process, suggests that appropriately substituted this compound derivatives could serve as precursors to medium-sized rings containing both sulfur atoms and the naphthalene framework. Such structures are of interest in medicinal and materials chemistry.

Another potential transformation is the intramolecular cyclization to form thiophene-annulated naphthalene systems. The dithiolane moiety can be seen as a masked carbonyl group, and its transformation under specific conditions could generate a reactive intermediate that cyclizes onto the naphthalene ring. For instance, treatment with a Lewis acid or a metal catalyst could facilitate the cleavage of the C-S bonds and promote an electrophilic attack on the electron-rich naphthalene core, leading to the formation of a fused thiophene (B33073) ring. This pathway is particularly relevant for the synthesis of advanced materials, as discussed in the following section.

Furthermore, dearomative ring expansion of the naphthalene core itself, while not directly involving the dithiolane ring, represents another class of rearrangement that derivatives of this compound could potentially undergo. Research has shown that naphthalenes can be converted to benzofused cycloheptatrienes through a dearomative cyclopropanation followed by electrocyclic ring opening. researchgate.net The presence of the dithiolane substituent could influence the regioselectivity and efficiency of such transformations.

The table below summarizes potential rearrangement and cyclization reactions based on the reactivity of analogous compounds.

| Starting Material Type | Reaction Type | Potential Product | Reagents/Conditions (Inferred) | Ref. |

| Propargylamine-substituted 1,3-dithiolane | Ring Expansion | Eight-membered S,S-heterocycle | Base (e.g., KOtBu), DMF | nih.gov |

| 2-Aryl-1,3-dithiolane derivative | Intramolecular Cyclization | Thiophene-annulated aromatic system | Lewis Acid / Metal Catalyst | - |

| Naphthalene derivative | Dearomative Ring Expansion | Benzocycloheptatriene | Arenophile, Pd-catalyst | researchgate.net |

Emerging Applications in Synthetic Methodology and Materials Chemistry

The unique structural characteristics of this compound make it a promising candidate for applications in both synthetic methodology and materials chemistry, particularly in the development of organic electronic materials.

In synthetic methodology , this compound can be utilized as a versatile building block. The dithiolane group serves as a protected form of an aldehyde, which can be deprotected under specific conditions to reveal the reactive carbonyl functionality for further synthetic transformations. More importantly, the entire dithiolane unit can participate in reactions to construct more complex molecular architectures. For example, it can be a precursor for the synthesis of thiophene-fused polycyclic aromatic compounds, which are valuable motifs in medicinal and materials science. researchgate.net

In the realm of materials chemistry , there is a growing interest in thiophene-annulated naphthalene diimides as n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govrsc.orgresearchgate.netnih.gov These materials exhibit excellent electron mobility and stability. The synthesis of such materials often involves the fusion of a thiophene ring onto a naphthalene diimide core. nih.govelsevierpure.com this compound could serve as a key intermediate in the synthesis of these advanced materials. Through a sequence of reactions, including the potential intramolecular cyclization mentioned earlier, the dithiolane moiety could be converted into a thiophene ring fused to the naphthalene backbone.

The development of polymers incorporating dithiolane units has also been explored for applications such as the absorption of heavy metals. For instance, polymers containing norbornane-fused dithiolane units have been shown to be effective in absorbing mercury(II) salts from aqueous solutions. researchgate.net This suggests a potential, albeit less explored, application for polymers derived from this compound in environmental remediation. Additionally, the isomeric 1,2-dithiolanes have been used in the synthesis of high refractive index polymers, indicating another possible avenue for the application of 1,3-dithiolane-containing monomers. nih.gov

The table below highlights some of the emerging applications and the potential role of this compound.

| Application Area | Material/Molecule Type | Potential Role of this compound | Key Properties/Functionality | Ref. |

| Organic Electronics | Thiophene-annulated Naphthalene Diimides | Precursor for the thiophene-fused naphthalene core | n-type semiconductivity, high electron mobility | nih.govrsc.orgresearchgate.net |

| Environmental Remediation | Dithiolane-containing Polymers | Monomeric unit for polymerization | Heavy metal absorption | researchgate.net |

| Advanced Polymers | High Refractive Index Polymers | Monomeric unit (by analogy to 1,2-dithiolanes) | High refractive index | nih.gov |

Research on Biological Activities

While the 1,3-dithiolane (B1216140) core is present in numerous biologically active compounds, specific research into the biological activities of 2-(Naphthalen-2-yl)-1,3-dithiolane is not extensively reported in publicly available literature. However, the known biological significance of both the naphthalene (B1677914) and 1,3-dithiolane moieties suggests that this compound could be a candidate for biological screening. Naphthalene derivatives have been investigated for a wide range of activities, including antimicrobial, antifungal, and cytotoxic properties. researchgate.netijpsjournal.comekb.eg Similarly, various substituted 1,3-dithiolanes have been synthesized and evaluated for their potential as therapeutic agents. nih.govxiahepublishing.com Future research may explore the potential of this compound and its analogues in these areas.

Conclusion

Q & A

Q. What are the standard synthetic routes for preparing 2-(Naphthalen-2-yl)-1,3-dithiolane, and how is purity ensured?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous 1,3-dithiolane derivatives are synthesized by reacting naphthalene precursors with dithiols under acidic or basic conditions. Purification is achieved via column chromatography (e.g., silica gel with solvent systems like ethyl acetate/hexane) . Purity is confirmed using thin-layer chromatography (TLC) with standardized solvent systems (e.g., system b: chloroform/methanol 9:1) and elemental analysis (C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the dithiolane ring (e.g., protons at δ 3.5–4.5 ppm for S–CH–S) and naphthalene aromatic signals (δ 7.2–8.5 ppm) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] or [M–Cl] depending on derivatives).

- Elemental analysis : Matching experimental and theoretical C, H, N, S compositions ensures purity .

Q. How is the stability of this compound assessed under ambient conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.

- Long-term storage tests : Monitoring via TLC or HPLC for degradation products (e.g., oxidation to disulfides).

- Light sensitivity : Exposure to UV/visible light to assess photolytic stability, particularly for derivatives used in photochemical applications .

Advanced Research Questions

Q. What mechanistic insights exist for the thermal decomposition of 1,3-dithiolane derivatives?

Pyrolysis studies (e.g., flash vacuum pyrolysis at 500–800°C) reveal fragmentation pathways. For example, 2-alkenyl-1,3-dithiolanes decompose to form thiophenes or cyclic oligomers via [4+2] or [4+4+4] cycloadditions. Reaction conditions (temperature, pressure) critically influence product distribution . Computational methods (DFT or B3LYP/6-31G**) model transition states and activation energies for these pathways .

Q. How can this compound be functionalized for sensing applications?

Derivatization strategies include:

- AIE-active probes : Introducing aggregation-induced emission (AIE) motifs (e.g., anthracene) to create Hg sensors. The dithiolane ring’s sulfur atoms selectively bind metal ions, inducing fluorescence changes .

- Cross-coupling reactions : Suzuki or Heck couplings to attach electron-withdrawing/donating groups, tuning electronic properties for optoelectronic applications .

Q. What computational approaches are used to predict the reactivity of this compound?

- Molecular docking : To study interactions with biological targets (e.g., enzymes or receptors).

- DFT calculations : Optimizing geometry (e.g., B3LYP/6-31G**) to predict regioselectivity in electrophilic substitutions or cycloadditions .

- Frontier molecular orbital (FMO) analysis : Identifying nucleophilic/electrophilic sites by analyzing HOMO-LUMO gaps .

Methodological Considerations

Q. How are contradictions in spectroscopic data resolved for novel dithiolane derivatives?

Q. What strategies optimize yields in heterocyclic syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.